2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is a chemical compound that belongs to the class of triazolo-pyrimidine derivatives. Its molecular formula is , and it has a molecular weight of approximately . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents .
The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically those containing both triazole and pyrimidine rings. It is recognized for its structural complexity, which includes multiple functional groups that may contribute to its biological activity .
The synthesis of 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide typically involves several steps:
The molecular structure of 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide can be represented by its InChI key (FKWBYXWIRQVWME-UHFFFAOYSA-N) and canonical SMILES notation (C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5) . The compound features:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide primarily revolves around its interaction with biological targets such as enzymes involved in cell proliferation and apoptosis pathways. Preliminary studies suggest that it may inhibit certain kinases or other proteins implicated in tumor growth .
Research indicates that compounds within this class exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms such as:
These effects are often evaluated through in vitro assays on various cancer cell lines.
2-(7-Oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide has potential applications in:
The triazolo[4,5-d]pyrimidine scaffold forms the electron-deficient core of this compound, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring annulated with a pyrimidine moiety. Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal significant charge polarization across the heterocycle. The C7-carbonyl oxygen exhibits high electron density (Mulliken charge: -0.48 e), while the N2 nitrogen of the triazole ring shows substantial positive character (+0.32 e), creating an electron sink favorable for nucleophilic attack or π-stacking interactions [4]. The phenyl group at C3 adopts a near-perpendicular orientation (dihedral angle: 85.3°) relative to the triazolopyrimidine plane, minimizing steric clash with the acetamide side chain while enabling hydrophobic contacts with biological targets [7].
Molecular electrostatic potential (MEP) mapping indicates distinct electrophilic/nucleophilic regions: the oxo group and N1 nitrogen serve as hydrogen-bond acceptors (electrostatic potential: -42.3 kcal/mol), while the C8-H proton acts as a weak hydrogen-bond donor (+26.8 kcal/mol). Frontier molecular orbital analysis shows a narrow energy gap (ΔE = 3.72 eV) between the highest occupied molecular orbital (HOMO) localized on the phenyl-triazole system and the lowest unoccupied molecular orbital (LUMO) centered on the pyrimidine-acetamide moiety, suggesting charge-transfer capability critical for bioactivity [4] [7].
Table 1: Computational Parameters of the Triazolo[4,5-d]pyrimidine Core
Parameter | Value | Method | Biological Relevance |
---|---|---|---|
C7=O Bond Length | 1.228 Å | DFT/B3LYP/6-311G(d,p) | Hydrogen-bond acceptor capacity |
N1-N2 Bond Order | 1.78 | NBO Analysis | Aromatic stabilization energy |
HOMO-LUMO Gap (ΔE) | 3.72 eV | TD-DFT | Charge-transfer potential |
Phenyl Dihedral Angle (θ) | 85.3° | Conformational Scan | Steric accommodation in binding pockets |
The acetamide group at C6 displays significant torsional flexibility, with molecular dynamics simulations revealing a rotational barrier of 8.2 kJ/mol for the C6-N(amide) bond. This allows adaptation to diverse protein environments, sampling conformational space within 30 kJ/mol energy windows [5]. Nuclear magnetic resonance studies of analogous triazolopyrimidine acetamides show downfield-shifted amide protons (δH = 11.84 ppm in DMSO-d6), indicating strong hydrogen-bond donation capacity [5]. The carbonyl oxygen exhibits dual hydrogen-bond acceptor functionality, with calculated van der Waals surface area (15.7 Ų) optimal for water displacement in hydrophobic binding pockets .
Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations demonstrate that protonation of the triazole N4 nitrogen (pKa predicted: 3.8) enhances acetamide carbonyl polarization, increasing its electrophilicity by 18% compared to the neutral state. This electronic modulation facilitates interactions with serine or lysine residues in enzymatic targets, as observed in molecular docking studies with kinase domains where the acetamide forms key hydrogen bonds with hinge-region residues (e.g., Glu121 and Lys67 in PIM-1 kinase) [7]. The methylene spacer enables optimal projection distance (4.2–5.8 Å) between the core and the terminal amide, allowing simultaneous engagement with catalytic and allosteric sites .
Table 2: Hydrogen-Bonding Capacity of the Acetamide Group
Interaction Site | Donor/Acceptor | Strength (kJ/mol) | Biological Role |
---|---|---|---|
Amide N-H | Donor | -25.7 | Anchoring to enzyme backbone carbonyls |
Carbonyl O | Acceptor | -18.3 | Binding catalytic lysines/water mediation |
Methylene C-H | Weak Donor | -6.2 | Hydrophobic pocket stabilization |
Electron-withdrawing substituents on the phenyl ring significantly modulate the triazolopyrimidine core’s electronics and bioactivity. Meta-substituted derivatives exhibit enhanced π-stacking capability (binding energy increase: 1.8–2.3 kcal/mol) due to polarized π-systems, while ortho-substituents enforce torsional angles >80°, reducing steric interference in deep binding clefts [2] [4]. Halogen atoms (F, Cl) at the phenyl para-position increase electrophilicity of the C7-carbonyl (LUMO energy decrease: 0.4–0.6 eV), correlating with improved inhibition constants (Ki) against cancer-associated kinases [7].
Structure-activity relationship studies of triazolopyrimidine acetamides reveal critical bioactivity dependencies:
Table 3: Impact of Substituents on Biological Activity in Triazolopyrimidine Analogs
Substituent Position | Group | Electrostatic Effect | Biological Activity Change |
---|---|---|---|
Phenyl C4 | Cl | σp = +0.23 | 4.2× increase in kinase inhibition |
Phenyl C3 | OCH3 | σm = +0.12 | 2.1× improved cellular uptake |
Acetamide Terminal | N-Cyclopropyl | Reduced H-bond donation | 3.7× longer plasma half-life |
Core Fusion | Pyrido[2,3-d] | Extended π-system | Caspase-3 activation at 0.1 μM (PC-3 cells) |
The strategic integration of electron-deficient heterocycles, torsionally constrained hydrophobic groups, and conformationally adaptable linkers exemplifies rational design principles for optimizing triazolopyrimidine-based therapeutics targeting nucleotide-binding enzymes and receptors [4] [7] .
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